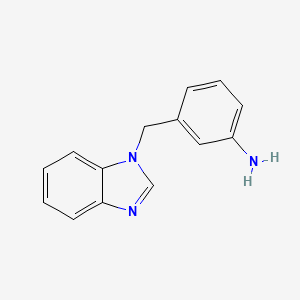

3-(1H-1,3-Benzodiazol-1-ylmethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1H-1,3-Benzodiazol-1-ylmethyl)aniline is a chemical compound with the molecular formula C14H13N3 and a molecular weight of 223.28 . It is also known by its IUPAC name, 3-(1H-benzimidazol-1-ylmethyl)aniline .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13N3/c15-12-5-3-4-11(8-12)9-17-10-16-13-6-1-2-7-14(13)17/h1-8,10H,9,15H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis

This compound has a molecular weight of 223.28 . The density and boiling point are predicted to be 1.20±0.1 g/cm3 and 461.8±47.0 °C, respectively . More specific physical and chemical properties such as melting point and flash point are not available in the search results.Scientific Research Applications

Chemosensor Development

- Fluorescent Chemosensors for Aluminum Ions : A study developed fluorescent chemosensors using derivatives of 2-(2-Aminophenyl)-1H-benzimidazole integrated with anthracene/pyrene. These probes showed high selectivity for Al3+ ions and were used for imaging intracellular Al3+ ions in living cells (Shree et al., 2019).

Biological Activity Studies

- Antidiabetic, Anti-inflammatory, and Anticancer Properties : Another study synthesized a series of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline and tested them for antidiabetic, anti-inflammatory, and anticancer activities (Kavitha et al., 2016).

DNA-Binding Studies

- Silver(I) Complexes for DNA-Binding : Research on bis(benzimidazol-2-ylmethyl)aniline derivatives led to the creation of silver(I) complexes that bind to DNA in an intercalation mode. These complexes showed potential for antioxidant activities (Wu et al., 2014).

Polymerisation Reactions

- ZnII and CuII Carboxylate Complexes for Polymerization : A study involving (benzimidazolylmethyl)amine ZnII and CuII carboxylate complexes explored their role in the polymerization of ϵ‐caprolactone. These complexes acted as catalysts and followed first-order kinetics (Attandoh et al., 2014).

Anticancer Research

- Benzimidazole-Based Schiff Base Copper(II) Complexes : Another study synthesized new benzimidazole-based Schiff base copper(II) complexes that showed significant in vitro cytotoxic effect against various cancer cell lines. They effectively bound to DNA through an intercalative mode and demonstrated potential as anticancer agents (Paul et al., 2015).

Catalysis and Chemical Synthesis

- Palladium Complexes in Methoxycarbonylation : Research on (benzimidazolylmethyl)amine palladium(II) complexes revealed their role in the methoxycarbonylation of olefins. The structure of these complexes influenced their catalytic activities and selectivity in producing branched and linear esters (Tshabalala & Ojwach, 2018).

Safety and Hazards

The safety information for 3-(1H-1,3-Benzodiazol-1-ylmethyl)aniline indicates that it has several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335).

properties

IUPAC Name |

3-(benzimidazol-1-ylmethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c15-12-5-3-4-11(8-12)9-17-10-16-13-6-1-2-7-14(13)17/h1-8,10H,9,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCMAQMJRXLGTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC3=CC(=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20877458 |

Source

|

| Record name | BENZIMIDAZOLE,1-M-AMINOBENZYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20877458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2747566.png)

![2-(4-Methoxy-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B2747567.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide](/img/structure/B2747572.png)

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2747573.png)

![Methyl 3-[(2,4-dichlorophenoxy)methyl]benzoate](/img/structure/B2747578.png)

![N-(4-{[4-(2-furylcarbonyl)piperazino]sulfonyl}phenyl)acetamide](/img/structure/B2747581.png)

![Methyl[4-(piperidin-1-yl)butyl]amine](/img/structure/B2747582.png)

![Ethyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2747583.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzamide](/img/structure/B2747586.png)

![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2747587.png)